molecular formula C10H7N3 B11913687 3-Aminoisoquinoline-8-carbonitrile CAS No. 1337880-34-8

3-Aminoisoquinoline-8-carbonitrile

Cat. No.: B11913687
CAS No.: 1337880-34-8
M. Wt: 169.18 g/mol
InChI Key: IWYIBAOIOZIXJN-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-8-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide distribution in natural products and their significant biological and medicinal properties. The unique structure of this compound makes it a valuable scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods for 3-Aminoisoquinoline-8-carbonitrile involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials. The reaction conditions typically involve mild temperatures and the absence of metal catalysts, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the metal-free one-pot synthesis mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Aminoisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated isoquinoline derivatives.

Scientific Research Applications

3-Aminoisoquinoline-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 3-Aminoisoquinoline-8-carbonitrile is not well understood. it is believed to interact with various molecular targets and pathways, potentially involving oxidative stress mechanisms. This compound may stimulate the hexose monophosphate shunt, increase hydrogen peroxide production, and affect other oxidative processes .

Comparison with Similar Compounds

Properties

CAS No.

1337880-34-8

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-aminoisoquinoline-8-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-10(12)13-6-9(7)8/h1-4,6H,(H2,12,13)

InChI Key

IWYIBAOIOZIXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C#N)N

Origin of Product

United States

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